Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromenes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
- Ethyl coumarin-3-carboxylate
Comparison: Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and biological activity compared to other similar compounds .
Biological Activity
Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a chromene backbone, which is a fused benzopyran structure. This compound is characterized by the following functional groups:
- Methoxy group at the 4-position
- Carbonyl group at the 2-position
- Carboxylate group at the 3-position
These structural components contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and promote therapeutic effects.
- Receptor Binding : It can bind to receptors, modulating their activity, which is crucial for drug development targeting various diseases.
- Antioxidant Activity : Due to its chemical structure, it may act as a scavenger of free radicals, thereby providing protective effects against oxidative stress.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been found to cause G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.
- Caspase Activation : It triggers caspase-dependent apoptosis, which is essential for eliminating cancerous cells.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that this compound derivatives effectively inhibited tumor growth in xenograft models, suggesting its potential for cancer therapy .
- Antimicrobial Research : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to controls .
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 4-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)10-11(16-2)8-6-4-5-7-9(8)18-13(10)15/h4-7H,3H2,1-2H3 |
InChI Key |
JATWGCXQAZFJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.